2-(2-Bromo-pyridin-3-yloxy)-pyrimidine
Overview
Description
2-(2-Bromo-pyridin-3-yloxy)-pyrimidine is a chemical compound that has garnered significant attention in the field of scientific research. It is a pyrimidine derivative that has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
2-(2-Bromo-pyridin-3-yloxy)-pyrimidine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against several protein kinases, including the c-Met and VEGFR-2 kinases, which are involved in various diseases, including cancer and inflammation. Additionally, 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine has been shown to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine involves the inhibition of protein kinases through the binding of the compound to the ATP-binding site of the kinase. This binding prevents the transfer of phosphate groups to downstream targets, resulting in the inhibition of cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine are primarily related to its inhibitory activity against protein kinases. This inhibition can lead to the suppression of cellular proliferation, angiogenesis, and inflammation, making it a potential candidate for the treatment of cancer, cardiovascular diseases, and inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine is its high potency and selectivity against protein kinases. This makes it an ideal candidate for the development of kinase inhibitors with high therapeutic potential. However, one of the major limitations of this compound is its poor solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the study of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine. Firstly, further research is needed to explore its potential applications in the treatment of cancer, cardiovascular diseases, and inflammatory disorders. Secondly, efforts should be made to improve its solubility and pharmacokinetic properties to enhance its therapeutic potential. Lastly, the development of new synthetic methods for the production of 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine could lead to the discovery of novel derivatives with enhanced biological activity and selectivity.
Conclusion:
In conclusion, 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine is a chemical compound that has shown great promise in the field of scientific research. Its high potency and selectivity against protein kinases make it an ideal candidate for the development of kinase inhibitors with high therapeutic potential. Further research is needed to explore its potential applications in various fields and to improve its pharmacokinetic properties.
properties
IUPAC Name |
2-(2-bromopyridin-3-yl)oxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c10-8-7(3-1-4-11-8)14-9-12-5-2-6-13-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUXGTBJENIFMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OC2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671845 | |
Record name | 2-[(2-Bromopyridin-3-yl)oxy]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-pyridin-3-yloxy)-pyrimidine | |
CAS RN |
1146080-79-6 | |
Record name | Pyrimidine, 2-[(2-bromo-3-pyridinyl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1146080-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2-Bromopyridin-3-yl)oxy]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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